molecular formula C13H19NO3SSi B187351 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 63071-89-6

5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane

Cat. No. B187351
CAS RN: 63071-89-6
M. Wt: 297.45 g/mol
InChI Key: LSJXKFSLWMJTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, also known as PTSA-Si, is a novel compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a silicon-based derivative of PTSA, a well-known sulfonic acid, and has been synthesized using a unique method that involves the reaction of PTSA with a silane compound.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is not well understood, but it is believed to involve the interaction of the compound with various biological molecules, such as proteins and nucleic acids. 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has been shown to selectively target cancer cells, which suggests that it may interact with specific receptors or enzymes that are overexpressed in these cells. The exact mechanism of action of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is an area of active research, and further studies are needed to fully understand the compound's biological activity.
Biochemical and Physiological Effects:
5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, and the modulation of immune responses. In vitro studies have shown that 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane selectively targets cancer cells, which suggests that it may have potential as a cancer therapy. 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has also been shown to modulate immune responses, which suggests that it may have potential as an immunomodulatory agent. Further studies are needed to fully understand the biochemical and physiological effects of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane.

Advantages and Limitations for Lab Experiments

5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has several advantages as a compound for lab experiments, including its high purity, biocompatibility, and ease of synthesis. The compound is also stable under a wide range of conditions, which makes it a versatile compound for various experimental setups. However, there are also limitations to the use of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane in lab experiments, including its relatively high cost and limited availability. Additionally, the exact mechanism of action of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is not well understood, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, including the identification of its molecular targets, the development of new synthetic methods, and the evaluation of its potential as a cancer therapy and immunomodulatory agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, and to determine its safety and efficacy in vivo. The development of new applications for 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, such as in the field of material science, is also an area of active research. Overall, 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is a promising compound with a wide range of potential applications, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane involves the reaction of PTSA with a silane compound, which leads to the formation of a silicon-based derivative. This method is a one-pot reaction that is carried out in the presence of a catalyst, such as triethylamine or pyridine. The reaction is typically carried out at room temperature and under atmospheric pressure, and the product is obtained in high yield and purity. The synthesis method of 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is a relatively simple and efficient process, which makes it an attractive compound for further research.

Scientific Research Applications

5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has been extensively studied for its potential applications in various fields of science, including material science, catalysis, and biomedicine. In material science, 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has been used as a precursor for the synthesis of silicon-containing polymers, which have unique properties such as high thermal stability and excellent mechanical strength. In catalysis, 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has been used as a catalyst for various organic reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols. In biomedicine, 5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane has shown promising results as a drug delivery system, due to its ability to selectively target cancer cells and its biocompatibility.

properties

CAS RN

63071-89-6

Product Name

5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane

Molecular Formula

C13H19NO3SSi

Molecular Weight

297.45 g/mol

IUPAC Name

1-(phenylsulfanylmethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C13H19NO3SSi/c1-2-4-13(5-3-1)18-12-19-15-9-6-14(7-10-16-19)8-11-17-19/h1-5H,6-12H2

InChI Key

LSJXKFSLWMJTBJ-UHFFFAOYSA-N

SMILES

C1CO[Si]2(OCCN1CCO2)CSC3=CC=CC=C3

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CSC3=CC=CC=C3

Origin of Product

United States

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